molecular formula C16H15ClN4S B12143633 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12143633
M. Wt: 330.8 g/mol
InChI Key: PACUFKRLWOHSLX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylbenzyl mercaptan to form the corresponding thioether. This intermediate is then reacted with 4-amino-1,2,4-triazole under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazole moiety is known for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry: In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for controlling pests and weeds.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The compound may also interfere with cellular pathways, affecting processes like cell division and metabolism.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
  • 2-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
  • 4-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Uniqueness: The unique combination of the 4-chlorophenyl and 3-methylphenylmethylthio groups in the compound provides distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, differentiating it from other triazole derivatives.

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c1-11-3-2-4-12(9-11)10-22-16-20-19-15(21(16)18)13-5-7-14(17)8-6-13/h2-9H,10,18H2,1H3

InChI Key

PACUFKRLWOHSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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